molecular formula C20H13ClN2O B4882758 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B4882758
M. Wt: 332.8 g/mol
InChI Key: RVEHYVPPUHFIOY-UHFFFAOYSA-N
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Description

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction of 2,4-dihydroxybenzophenone, malononitrile, and 2-chlorobenzaldehyde in the presence of a catalytic amount of triethylamine in ethanol as a solvent . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other chromene derivatives .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEHYVPPUHFIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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